LogP Advantage vs. 4-Methyl Analog
5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol (target) exhibits a LogP of 2.24430, compared to the 4-methyl-5-cyclopentyl analog (LogP 1.76140) and the unsubstituted 4-ethyl parent (XLogP3 0.400) [1][2]. This represents a +0.48 log unit increase relative to the N4-methyl analog and a >1.8 log unit increase relative to the 5-unsubstituted parent, translating to approximately a 3-fold and >60-fold higher octanol/water partition coefficient, respectively [1][2].
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP 2.24430 (chem960); LogP 2.10 (Hit2Lead) |
| Comparator Or Baseline | 4-Methyl-5-cyclopentyl analog: LogP 1.76140; 4-Ethyl parent (5-unsubstituted): XLogP3 0.400 |
| Quantified Difference | +0.48 log units vs. 4-methyl analog; +1.84 log units vs. 5-unsubstituted parent |
| Conditions | Predicted/calculated LogP values from chemical database entries |
Why This Matters
For procurement in medicinal chemistry campaigns, Lipinski-guided optimization often requires LogP between 1 and 3; the 0.48 log unit shift between N4-methyl and N4-ethyl analogs materially impacts predicted membrane permeability and solubility, making target compound selection directly relevant to achieving desired ADME profiles.
- [1] 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol; chem960.com; LogP 2.24430; CAS 667412-81-9. View Source
- [2] 5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol; chemsrc.com; LogP 1.76140; CAS 309731-00-8. View Source
